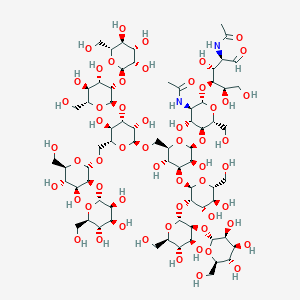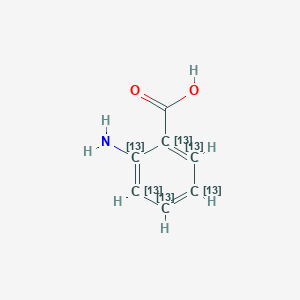
1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide
Overview
Description
1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide is a type of ionic liquid, which are salts in the liquid state at or near room temperature. These liquids have unique properties such as low volatility, high thermal stability, and excellent solvating abilities, making them useful in a variety of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide can be synthesized through the reaction of 1-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylimidazolium chloride, followed by an anion exchange reaction with potassium dicyanamide to obtain the desired ionic liquid.
Industrial Production Methods: Industrial production typically involves scaling up these reactions, ensuring precise control over reaction conditions such as temperature, pressure, and stoichiometry to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The dicyanamide anion can be reduced to form amine derivatives.
Substitution: The chloride or dicyanamide anion can be substituted with other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halide salts or other anionic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-hydroxyethyl)-3-methylimidazolium carboxylate.
Reduction: Formation of 1-(2-hydroxyethyl)-3-methylimidazolium amine derivatives.
Substitution: Formation of ionic liquids with different anions.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide is used in various scientific research applications, including:
Chemistry: As a solvent for organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and biomolecule interactions.
Medicine: In drug delivery systems and as a component in pharmaceutical formulations.
Industry: In electrochemical devices, separation processes, and as a heat transfer fluid.
Mechanism of Action
The mechanism by which 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide exerts its effects depends on its application. For example, in catalysis, it may stabilize transition states or intermediates, enhancing reaction rates. In drug delivery, it may interact with cell membranes to facilitate drug transport.
Molecular Targets and Pathways Involved:
In catalysis, it may target specific reaction intermediates.
In drug delivery, it may interact with cell membrane components such as phospholipids.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-methylimidazolium chloride
1-(2-Hydroxyethyl)-3-methylimidazolium bromide
1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
These compounds differ in their anionic components, leading to variations in their physical and chemical properties.
Properties
IUPAC Name |
cyanoiminomethylideneazanide;2-(3-methylimidazol-3-ium-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O.C2N3/c1-7-2-3-8(6-7)4-5-9;3-1-5-2-4/h2-3,6,9H,4-5H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLCZUQCFNAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCO.C(=[N-])=NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746222 | |
| Record name | 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186103-47-8 | |
| Record name | 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1186103-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide a promising material for CO2 capture?
A1: this compound exhibits a remarkable ability to selectively capture CO2, significantly surpassing the performance of the parent MOF (zeolitic imidazolate framework) material. This enhanced selectivity is attributed to its unique core-shell structure when combined with ZIF-8. The this compound forms a shell around the ZIF-8 core, acting as a "smart gate" that preferentially allows CO2 molecules to pass through while hindering CH4. [] This characteristic makes it a promising candidate for applications requiring selective CO2 separation, such as carbon capture from flue gas.
Q2: How does the structure of this compound influence its interaction with metal surfaces in corrosive environments?
A2: Research shows that this compound acts as a mixed-type corrosion inhibitor for API 5L X52 steel in acidic environments. [] While the exact mechanism is still under investigation, experimental evidence suggests that the molecule forms a protective layer on the steel surface through chemical adsorption. This adsorption process is likely driven by the interaction between the electron-rich dicyanamide anion and the positively charged metal surface. Further investigation into the adsorption energy and the nature of the formed layer can provide a deeper understanding of its corrosion inhibition properties.
Q3: How does the hydroxyl group in this compound affect its solvent properties compared to similar ionic liquids?
A3: The presence of the hydroxyl group in this compound significantly influences its interactions with solutes compared to its counterparts without this functional group, such as 1-ethyl-3-methylimidazolium dicyanamide. [] This is evident in the measured infinite dilution activity coefficients of various solutes in this compound. The hydroxyl group likely enhances hydrogen bonding capabilities, leading to stronger interactions with polar solutes. This understanding can be crucial in predicting the solubility and separation capabilities of this compound for different classes of compounds.
Q4: Can you elaborate on the ability of this compound to dissolve beta-cyclodextrin and its potential implications?
A4: this compound exhibits exceptional solubility for beta-cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with various molecules. [] This enhanced solubility is attributed to the formation of 1:1 inclusion complexes between beta-cyclodextrin and the imidazolium cations of the ionic liquid. The hydrophilic nature of this compound, particularly its hydroxyl group, further contributes to its solvation power. This finding opens up possibilities for utilizing this compound as a solvent or co-solvent in applications where solubilizing beta-cyclodextrin is crucial, such as drug delivery and analytical chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)





![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)

![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)
